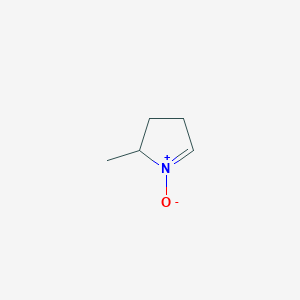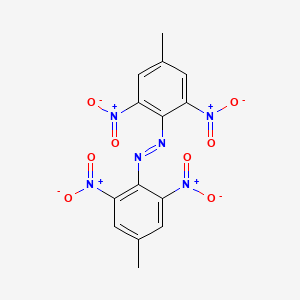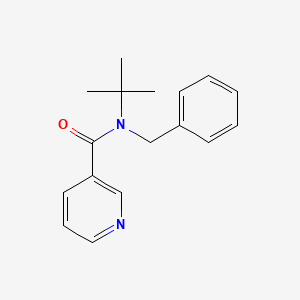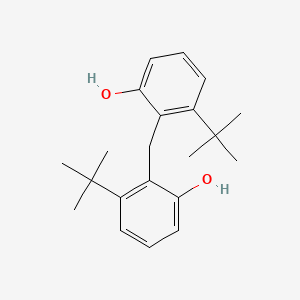![molecular formula C19H10F17NO2 B12545599 4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-yl)oxy]-N-(prop-2-en-1-yl)benzamide CAS No. 143906-91-6](/img/structure/B12545599.png)
4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-yl)oxy]-N-(prop-2-en-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-yl)oxy]-N-(prop-2-en-1-yl)benzamide is a complex organic compound characterized by its unique structure, which includes a heptadecafluorononyl group and a benzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-yl)oxy]-N-(prop-2-en-1-yl)benzamide typically involves multiple steps. One common route includes the following steps:
Preparation of the Heptadecafluorononyl Intermediate: This step involves the fluorination of a suitable precursor to introduce the heptadecafluorononyl group.
Formation of the Benzamide Moiety: This step involves the reaction of an appropriate benzoyl chloride with an amine to form the benzamide structure.
Coupling Reaction: The final step involves coupling the heptadecafluorononyl intermediate with the benzamide moiety under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-yl)oxy]-N-(prop-2-en-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-yl)oxy]-N-(prop-2-en-1-yl)benzamide has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of advanced materials, coatings, and surfactants.
Wirkmechanismus
The mechanism of action of 4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-yl)oxy]-N-(prop-2-en-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The heptadecafluorononyl group may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The benzamide moiety may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-yl)oxy]-N-(prop-2-en-1-yl)aniline
- 4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-yl)oxy]-N-(prop-2-en-1-yl)phenol
Uniqueness
The uniqueness of 4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-yl)oxy]-N-(prop-2-en-1-yl)benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the heptadecafluorononyl group enhances its stability and lipophilicity, while the benzamide moiety provides specific interactions with biological targets.
Eigenschaften
CAS-Nummer |
143906-91-6 |
|---|---|
Molekularformel |
C19H10F17NO2 |
Molekulargewicht |
607.3 g/mol |
IUPAC-Name |
4-(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoronon-1-enoxy)-N-prop-2-enylbenzamide |
InChI |
InChI=1S/C19H10F17NO2/c1-2-7-37-12(38)8-3-5-9(6-4-8)39-11(21)10(20)13(22,23)14(24,25)15(26,27)16(28,29)17(30,31)18(32,33)19(34,35)36/h2-6H,1,7H2,(H,37,38) |
InChI-Schlüssel |
PYHPJBMXSPWEGG-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCNC(=O)C1=CC=C(C=C1)OC(=C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1,4-Phenylene)bis[dimethoxy(oxiran-2-yl)silane]](/img/structure/B12545517.png)
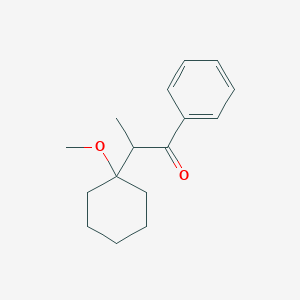
![Chloro{3-[2-nitroso-4-(propan-2-yl)phenyl]-3-oxopropyl}mercury](/img/structure/B12545534.png)
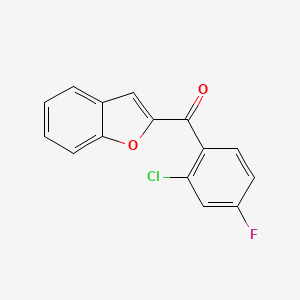

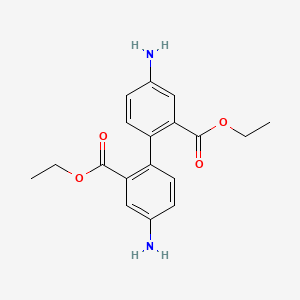
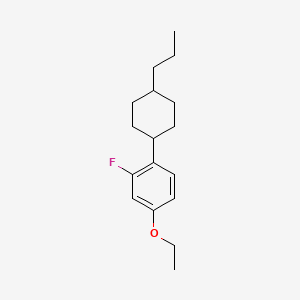
![4-[2-(Hydroxymethylamino)propyl]benzene-1,2-diol](/img/structure/B12545563.png)

